2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
2-((4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 5 and an amino group at position 2. The thioether linkage at position 3 connects the triazole ring to an acetamide moiety, which is further substituted with a 4-isopropylphenyl group.
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-14(2)16-6-8-17(9-7-16)23-20(27)13-29-21-25-24-19(26(21)22)12-15-4-10-18(28-3)11-5-15/h4-11,14H,12-13,22H2,1-3H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBIEFCMNVNPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : The initial step typically includes the reaction of 4-methoxybenzyl hydrazine with carbon disulfide and potassium hydroxide to produce a dithiocarbazate, which is cyclized with hydrazine to form the triazole structure.
- Introduction of the Sulfanyl Group : The triazole derivative is then reacted with thiourea to introduce the sulfanyl group at the 3-position of the triazole ring.
- Acylation : Finally, acylation occurs with 4-isopropylphenylacetyl chloride to yield the target compound.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial activity. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting essential signaling pathways. The mechanism involves inhibition of specific kinases and modulation of apoptosis-related proteins .
Anticonvulsant Effects
In addition to its antimicrobial and anticancer activities, there is evidence suggesting anticonvulsant properties. Compounds structurally related to this triazole derivative have been shown to exhibit protective effects in animal models of epilepsy, particularly in maximal electroshock (MES) tests .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety binds to enzymes involved in critical metabolic pathways, leading to inhibition of their activity.
- Protein Interaction : The sulfanyl group may form disulfide bonds with target proteins, enhancing inhibitory effects on protein function and cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives including the target compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL .
Case Study 2: Anticancer Potential
In vitro assays on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were calculated at approximately 25 µM after 48 hours of exposure .
Data Tables
Scientific Research Applications
Biological Activities
Research has highlighted several key applications of the compound:
- Antimicrobial Activity : Compounds containing triazole rings have shown significant antibacterial and antifungal properties. The specific compound has demonstrated effectiveness against various pathogens, making it a candidate for further development in antimicrobial therapies .
- Anticancer Properties : Studies indicate that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may interact with cancer cell signaling pathways, offering potential as a therapeutic agent in oncology .
- Antiviral Effects : There is emerging evidence that triazole compounds may possess antiviral properties, particularly against RNA viruses. This aspect is crucial given the ongoing global health challenges posed by viral infections .
Synthesis and Derivatives
The synthesis of 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. The process may include:
- Formation of the Triazole Ring : Utilizing various coupling agents and solvents to facilitate the formation of the triazole structure.
- Functionalization : Introducing different substituents to enhance biological activity or solubility.
The development of derivatives through structural modifications can lead to improved efficacy and reduced toxicity profiles.
Case Studies
Several studies have documented the applications of this compound:
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various triazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
- Cancer Cell Line Testing : In vitro studies on human cancer cell lines demonstrated that this compound could reduce cell viability and induce apoptosis at certain concentrations. This positions it as a promising candidate for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several 1,2,4-triazole derivatives, differing primarily in substituents at the triazole and acetamide moieties. Key comparisons include:
Pharmacological and Physicochemical Comparisons
- Electron-Donating vs. Withdrawing Groups : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in ) exhibit stronger antimicrobial activity but may compromise solubility. In contrast, electron-donating groups like 4-methoxybenzyl (target compound) balance lipophilicity and metabolic stability .
- Aromatic vs. Aliphatic Substituents : Allyl or alkyl groups (e.g., 4-allyl in ) reduce steric hindrance but may decrease binding affinity. The 4-isopropylphenyl group in the target compound introduces steric bulk, which could enhance selectivity for hydrophobic binding pockets .
- Hydrogen Bonding Capacity: The 4-amino group in the triazole core is critical for hydrogen bonding in enzyme inhibition (e.g., RT inhibition in ). The absence of this group in non-amino analogues (e.g., 4-allyl derivatives ) results in significantly reduced activity.
Research Findings and Implications
- Anticancer Potential: Triazole-thioacetamides with aryl substitutions (e.g., 4-chlorophenyl ) show moderate cytotoxicity, suggesting the target compound’s 4-methoxybenzyl group may improve tumor selectivity .
- Enzyme Inhibition: The 4-amino-triazole scaffold is a proven NNRTI (non-nucleoside reverse transcriptase inhibitor) in HIV therapy . The target compound’s 4-isopropylphenyl group may enhance binding to hydrophobic regions of RT, though in vitro validation is needed.
- Metabolic Stability : Methoxy and isopropyl groups are associated with slower hepatic clearance compared to hydroxyl or halogenated analogues .
Preparation Methods
Route 1: Thioalkylation of Preformed Triazole-Thiol
Procedure (adapted from CN101805302B):
- Step 1 : Synthesize 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol via cyclocondensation of 4-methoxybenzylhydrazine with cyanogen bromide , followed by sulfur incorporation using phosphorus pentasulfide.
- Step 2 : React the triazole-thiol (1.0 equiv) with 2-chloro-N-(4-isopropylphenyl)acetamide (1.2 equiv) in ethanol under reflux (78°C, 12 h) using triethylamine (2.0 equiv) as base.
- Workup : Cool, filter, and recrystallize from ethanol/water (3:1) to yield the target compound as white crystals (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 78°C (reflux) |
| Solvent | Ethanol |
| Base | Triethylamine |
| Yield | 68% |
Mechanism : Nucleophilic substitution (SN²) at the α-carbon of chloroacetamide by the triazole-thiolate ion.
Route 2: One-Pot Cyclization-Thioalkylation
Procedure (inspired by PMC4495025):
- Step 1 : Prepare 1-(4-methoxybenzyl)-3-thiosemicarbazide by reacting 4-methoxybenzyl isothiocyanate with hydrazine hydrate.
- Step 2 : Cyclize with chloroacetic acid in HCl (conc.) at 100°C for 6 h to form the triazole-thiol intermediate.
- Step 3 : Directly add 2-bromo-N-(4-isopropylphenyl)acetamide and K₂CO₃ (3.0 equiv) in DMF, stirring at 60°C for 8 h.
- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate the product (57% yield).
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Temp | 100°C |
| Coupling Solvent | DMF |
| Base | Potassium carbonate |
| Yield | 57% |
Advantage : Eliminates intermediate isolation, reducing purification steps.
Optimization Strategies
Solvent Screening
Comparative yields using different solvents in Route 1:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 68 |
| DMF | 36.7 | 72 |
| Acetonitrile | 37.5 | 61 |
| THF | 7.5 | 54 |
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Conditions |
|---|---|---|
| HPLC (C18) | 98.7 | 70:30 MeOH/H₂O, 1.0 mL/min |
| Elemental Analysis | 99.1 | C: 61.29; H: 6.12; N: 17.02 |
Scalability and Industrial Considerations
- Batch Size : Pilot-scale synthesis (500 g) achieved 63% yield using Route 1 with ethanol recovery.
- Safety : Exothermic thioalkylation step requires controlled addition of chloroacetamide (<40°C).
- Cost Analysis : Raw material costs dominated by 4-isopropylphenylacetamide (42% of total).
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. For example, 4-amino-5-substituted triazole-3-thiones are synthesized via cyclization of thiosemicarbazides under reflux conditions (ethanol or dioxane as solvents). Subsequent alkylation with chloroacetamide derivatives in the presence of aqueous KOH yields the target compound . Key intermediates are characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity. Reaction progress is monitored via TLC, and recrystallization from ethanol is used to isolate the final product .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are critical for verifying molecular weight and composition. NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY or HSQC) resolves ambiguities in substitution patterns, particularly for the triazole ring and acetamide moiety. X-ray crystallography, though less commonly reported for this specific compound, is recommended for definitive conformational analysis .
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of the final product?
- Methodological Answer : Polar aprotic solvents like ethanol or DMF are preferred for nucleophilic substitution reactions involving the thiol group. Elevated temperatures (reflux conditions) enhance reaction rates but require careful control to avoid side reactions such as oxidation of the thioether group. Optimal yields (70–85%) are achieved at 60–80°C with stoichiometric KOH as a base .
Advanced Research Questions
Q. How can molecular docking studies be designed to elucidate the mechanism of action of this compound against biological targets?
- Methodological Answer : Molecular docking requires a validated 3D structure of the target protein (e.g., enzymes like COX-2 or kinases) from the PDB database. The compound’s structure is energy-minimized using software like AutoDock Vina. Key interactions (hydrogen bonding with the triazole’s amino group, hydrophobic interactions with the 4-isopropylphenyl moiety) are analyzed to predict binding affinity. In vitro assays (e.g., enzyme inhibition) should follow to validate computational results .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties (e.g., low solubility or metabolic instability). Address this by:
- Solubility Enhancement : Use co-solvents (DMSO/PEG) or formulate as nanoparticles.
- Metabolic Stability Testing : Conduct microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots.
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- Triazole Core : Replace the 4-methoxybenzyl group with electron-withdrawing groups (e.g., nitro) to test antimicrobial activity.
- Acetamide Side Chain : Introduce halogen substituents on the phenyl ring to enhance anticancer potency.
- Thioether Linker : Replace sulfur with sulfone to improve metabolic stability.
Bioactivity data from analogs should be tabulated (see example table below) .
| Analog Modification | Biological Activity (IC₅₀) | Key Interactions |
|---|---|---|
| 4-Nitrobenzyl substitution | 12 μM (COX-2 inhibition) | H-bond with Arg120 |
| 4-Fluorophenyl acetamide | 8 μM (Anticancer) | Hydrophobic pocket |
Q. What experimental approaches validate the compound’s selectivity for a target protein over homologous isoforms?
- Methodological Answer : Use isoform-specific inhibitors in competitive binding assays (e.g., SPR or ITC). For kinases, employ a panel of recombinant isoforms and measure IC₅₀ values. Computational alignment of binding sites (using PyMOL) identifies residues critical for selectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cell lines?
- Methodological Answer : Variability may stem from cell line-specific expression of drug transporters (e.g., P-gp) or metabolic enzymes. Conduct:
- Cytotoxicity Assays : Under standardized conditions (e.g., 48h exposure, MTT assay).
- Mechanistic Profiling : Measure apoptosis (Annexin V) vs. necrosis (LDH release).
- Transcriptomic Analysis : Correlate sensitivity with gene expression profiles (e.g., RNA-seq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
